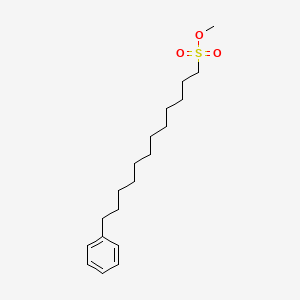
Methyl 12-phenyldodecane-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl dodecylbenzene sulfonate is typically synthesized through the sulfonation of dodecylbenzene. The process involves the electrophilic substitution of the benzene ring with a sulfonic acid group. The reaction is carried out using sulfur trioxide or oleum as the sulfonating agents . The resulting sulfonic acid is then esterified with methanol to produce methyl dodecylbenzene sulfonate .
Industrial Production Methods: In industrial settings, the production of methyl dodecylbenzene sulfonate follows a similar process but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The sulfonation reaction is typically conducted at elevated temperatures, followed by neutralization and purification steps to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: Methyl dodecylbenzene sulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or thiol group.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide and alkyl halides are employed for substitution reactions.
Major Products:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate or thiol derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
Methyl dodecylbenzene sulfonate has a wide range of applications in scientific research:
Biology: The compound is employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: It is used in the formulation of pharmaceutical products as an emulsifying agent.
Industry: Methyl dodecylbenzene sulfonate is a key ingredient in detergents, cleaning agents, and emulsifiers.
Mechanism of Action
The mechanism of action of methyl dodecylbenzene sulfonate is primarily based on its surfactant properties. The compound has a hydrophilic sulfonate head-group and a hydrophobic alkylbenzene tail-group. This amphiphilic nature allows it to reduce surface tension and form micelles, which can encapsulate and solubilize hydrophobic substances . The molecular targets include cell membranes and other hydrophobic surfaces, facilitating the removal of oils and greases .
Comparison with Similar Compounds
Sodium dodecylbenzenesulfonate: Another widely used anionic surfactant with similar properties but different solubility characteristics.
Linear alkylbenzene sulfonates (LAS): These compounds are similar in structure but have linear alkyl chains, making them more biodegradable.
Uniqueness: Methyl dodecylbenzene sulfonate stands out due to its methyl ester group, which imparts unique solubility and reactivity properties compared to other alkylbenzene sulfonates. This makes it particularly useful in specific industrial and research applications where these properties are advantageous .
Properties
Molecular Formula |
C19H32O3S |
|---|---|
Molecular Weight |
340.5 g/mol |
IUPAC Name |
methyl 12-phenyldodecane-1-sulfonate |
InChI |
InChI=1S/C19H32O3S/c1-22-23(20,21)18-14-9-7-5-3-2-4-6-8-11-15-19-16-12-10-13-17-19/h10,12-13,16-17H,2-9,11,14-15,18H2,1H3 |
InChI Key |
PWNCJUAVRRJKNP-UHFFFAOYSA-N |
Canonical SMILES |
COS(=O)(=O)CCCCCCCCCCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















